1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Overview
Description
1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.137242360 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Practical Synthesis and Industrial Applications
- Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for its preparation from methyl nitrite and 2-fluoro-4-bromoaniline has been developed, highlighting the challenges and solutions in synthesizing fluorinated biphenyl compounds, which could be relevant to the synthesis and application of 1-(4-ethylphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one (Qiu et al., 2009).
Environmental and Health Impact Studies
- Phthalate Exposure and Children's Health : Phthalates, including DEHP and BBzP, are used in plastics and act as endocrine disruptors. Studies suggest that childhood exposure to these chemicals may increase the risk of allergic diseases. This context is relevant for considering the environmental and health impacts of various chemicals, including potentially this compound, particularly in relation to endocrine disruption (Braun et al., 2013).
Analytical and Biochemical Research
- Antimicrobial Activity of Eugenol and Essential Oils : Eugenol, a major component of clove oil, has shown broad-spectrum antimicrobial activity against various pathogens, including food-borne pathogens and human infectious diseases. This study highlights the potential of natural compounds in antimicrobial applications, which could extend to the exploration of the antimicrobial properties of this compound (Marchese et al., 2017).
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-2-14-3-7-16(8-4-14)18(21)11-12-20-13-15-5-9-17(19)10-6-15/h3-12,20H,2,13H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXDBHIZYHBZQQ-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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